2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” are not available in the search results .Scientific Research Applications
Molecular Synthesis and Characterization
- Okmanov et al. (2019) synthesized a molecular salt involving a related compound, demonstrating the use of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in molecular synthesis and the formation of specific conformations in crystal structures (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).
Organic Compound Formation
- Zinchenko et al. (2009) investigated the reaction of a similar compound, leading to the formation of various organic compounds. This highlights the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in facilitating diverse chemical reactions (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Derivative Formation
- The research by Fujii et al. (1971) on the by-product formation in the reaction of a related compound suggests the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in derivative formation processes (Fujii, Ueno, & Mitsukuchi, 1971).
Reactivity Studies
- Phillips and Castle (1980) used a similar compound to prepare various derivatives, demonstrating the compound's reactivity and its application in the synthesis of complex organic structures (Phillips & Castle, 1980).
Fluorescence Derivatization
- Yoshida et al. (1992) found a related compound to be an effective fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating potential applications in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Biopharmaceutical Characterization
- Czyrski et al. (2011) characterized new papaverine decomposition products involving a similar compound, highlighting its relevance in biopharmaceutical research (Czyrski, Hermann, Rubiś, Rybczyńska, & Sledz, 2011).
Synthesis of Novel Compounds
- Aghekyan et al. (2009) utilized a similar compound in the synthesis of novel derivatives, showcasing its utility in the creation of new chemical entities (Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan, 2009).
Future Directions
The future directions for research on “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” could include further exploration of its synthesis, characterization, and potential applications. For instance, a related compound, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized and identified as a potential therapeutic agent exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11-4-6-15-13(8-11)14(19(20)22)10-16(21-15)12-5-7-17(23-2)18(9-12)24-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADUXQPLHBJHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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